N-Acetyl-L-tyrosine

Übersicht

Beschreibung

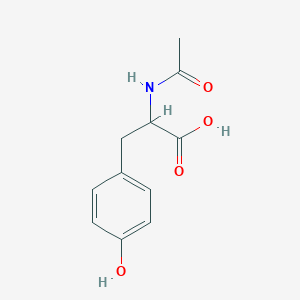

N-Acetyl-L-tyrosine (NAT) is an acetylated derivative of the amino acid L-tyrosine. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol . NAT is used in parenteral nutrition as a tyrosine source, though studies indicate significant renal excretion of unmetabolized NAT . It also serves as a precursor for neurotransmitters like dopamine and norepinephrine, with applications in cognitive enhancement and stress reduction . Structurally, NAT retains the aromatic phenol group of L-tyrosine, critical for interactions with enzymes and receptors, while the acetyl group modifies its physicochemical behavior .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-acetyltyrosine can be synthesized through the acetylation of tyrosine. The process involves reacting tyrosine with acetic anhydride in the presence of a base, such as sodium acetate, under controlled conditions. The reaction typically occurs at room temperature and results in the formation of N-acetyltyrosine .

Industrial Production Methods

Industrial production of N-acetyltyrosine often involves large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical and nutritional standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Acetyltyrosin durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die Acetylgruppe kann hydrolysiert werden, um zu Tyrosin zurückzukehren.

Oxidation: Die phenolische Hydroxylgruppe kann oxidiert werden, um Chinone zu bilden.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse der Acetylgruppe erleichtern.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können die phenolische Gruppe oxidieren.

Substitution: Verschiedene Elektrophile können unter geeigneten Bedingungen mit der Aminogruppe reagieren.

Hauptprodukte, die gebildet werden

Hydrolyse: Tyrosin

Oxidation: Chinone und andere oxidierte Derivate

Substitution: Verschiedene substituierte Tyrosinderivate

Wissenschaftliche Forschungsanwendungen

Nutritional Support

Nutritional Applications in Parenteral Nutrition

N-Acetyl-L-tyrosine is primarily utilized as a source of nitrogen in parenteral nutrition (PN). It serves as a precursor to L-tyrosine, which is essential for synthesizing neurotransmitters such as dopamine and norepinephrine. In clinical settings, it is indicated for patients who cannot tolerate oral intake due to various health conditions. Research shows that this compound can effectively prevent negative nitrogen balance in patients undergoing total parenteral nutrition, especially when combined with other amino acids and dextrose .

Table 1: Applications in Parenteral Nutrition

| Application | Description |

|---|---|

| Source of Nitrogen | Used in PN to support protein synthesis and reduce catabolism. |

| Combination with Amino Acids | Often administered with dextrose and fat emulsions for optimal effect. |

| Clinical Indications | Indicated for patients unable to use gastrointestinal routes for nutrition. |

Cognitive Enhancement

Effects on Cognitive Function

This compound has been studied for its potential to enhance cognitive performance under stress. Research indicates that it may help mitigate declines in cognitive function during stressful situations such as military training or sleep deprivation. Studies have shown that supplementation can improve memory and alertness when faced with acute stressors .

Table 2: Cognitive Enhancement Studies

| Study Type | Findings |

|---|---|

| Military Training | Improved cognitive function during high-stress training environments. |

| Sleep Deprivation | Enhanced alertness and reasoning capabilities after sleep loss. |

| Stressful Conditions | Beneficial effects on memory retention during multitasking scenarios. |

Pharmacological Insights

Mechanism of Action

The pharmacodynamics of this compound involve its conversion to L-tyrosine, which plays a crucial role in neurotransmitter synthesis. This conversion enhances the availability of L-tyrosine during periods of increased demand, such as stress or illness. Its high solubility compared to L-tyrosine makes it a preferable choice in various formulations .

Clinical Studies on Efficacy

Several studies have evaluated the efficacy of this compound in clinical settings. For instance, one study demonstrated its effectiveness in improving cognitive performance among subjects exposed to cold stress, where traditional L-tyrosine supplementation was less effective due to solubility issues .

Case Studies

Case Study 1: Military Application

A randomized controlled trial involving military personnel assessed the effects of this compound on cognitive performance under extreme conditions. Participants receiving 2 grams per day showed significant improvements in tasks requiring rapid decision-making compared to the placebo group.

Case Study 2: Stress Management

In a study involving college students during exam periods, supplementation with this compound resulted in improved memory recall and reduced feelings of fatigue compared to those who received no supplementation.

Wirkmechanismus

N-acetyltyrosine exerts its effects primarily through its conversion to tyrosine in the body. Once deacetylated, tyrosine participates in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and stress response .

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Structural Properties

Table 1: Physicochemical Comparison of NAT and Related Compounds

Key Observations :

- Solubility : NAT’s solubility (25 mg/mL) far exceeds L-tyrosine’s (0.45 mg/mL) due to acetylation . Ethyl ester derivatives further enhance solubility for enzymatic assays .

- Structural Modifications: Acetylation or esterification blocks reactive groups (amino/carboxyl), altering enzyme binding. For example, NAT’s acetyl group prevents recognition by aminoacyl-tRNA synthetases, unlike L-tyrosine .

Enzymatic Interactions and Substrate Specificity

Table 2: Enzymatic Activity Comparisons

Key Observations :

- Esterase Specificity : NAT ethyl ester is hydrolyzed 10× faster than benzoyl arginine esters by C1-esterase, attributed to optimal fit in the enzyme’s active site .

- Chymotrypsin Binding : NAT amide’s high Km (32 mM) vs. p-nitroanilide’s low Km (0.21 mM) highlights the impact of modifying the carboxyl terminus on enzyme affinity .

Metabolic and Pharmacokinetic Behavior

Table 3: Metabolic Pathways and Bioavailability

Key Observations :

- Fungal Metabolites : Prenylated tyrosine derivatives (e.g., 4-O-dimethylallyl-L-tyrosine) are structurally similar to NAT but serve specialized roles in fungal biochemistry .

Biologische Aktivität

N-Acetyl-L-tyrosine (NAT) is a derivative of the amino acid L-tyrosine, known for its role in various biological processes. This article explores the biological activity of NAT, focusing on its metabolic effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

NAT is synthesized from L-tyrosine through acetylation and serves as a precursor to tyrosine in various physiological contexts. It has garnered attention for its involvement in stress responses, mitochondrial function, and potential therapeutic applications in metabolic disorders.

Metabolic Utilization

Studies have demonstrated that NAT can be effectively utilized as a source of tyrosine. In an experiment with Sprague-Dawley rats, NAT was administered intraperitoneally, leading to significant incorporation into tissue proteins and an increase in plasma tyrosine concentrations. After 24 hours, approximately 53% of infused NAT was found in tissues as either free or protein-bound tyrosine, indicating its effective metabolism and utilization for protein synthesis .

Table 1: Metabolic Fate of this compound in Rats

| Parameter | Value |

|---|---|

| Infusion Rate (mmol/kg) | 0.5 |

| % Oxidized to CO2 | 42% |

| % Excreted in Urine | 7.7% |

| Plasma Tyrosine Concentration (pM) | Baseline: 71 ± 20; Post-infusion: 141 ± 16 |

Mitohormesis and Stress Response

Recent research has identified NAT as a significant factor in the phenomenon known as mitohormesis , which refers to the beneficial effects of low levels of reactive oxygen species (ROS) produced under stress conditions. Under heat stress, NAT levels increase in the blood or hemolymph, enhancing stress tolerance in organisms such as Drosophila larvae and mice .

The mechanism involves NAT-induced perturbation of mitochondrial function, leading to a controlled increase in ROS production. This process activates transcription factors like FoxO, which upregulate antioxidant enzymes and other protective genes .

Case Studies

- Insect Models : In studies involving Drosophila larvae, pretreatment with NAT improved survival rates under thermal stress by enhancing mitochondrial function and activating stress response pathways .

- Mammalian Models : Similar effects were observed in mice, where NAT administration resulted in increased expression of antioxidant genes and improved overall stress resilience .

Therapeutic Applications

NAT has potential therapeutic implications for various conditions:

- Metabolic Disorders : Due to its role as a tyrosine precursor, NAT can be beneficial for individuals with metabolic disorders such as tyrosinemia .

- Stress-related Conditions : The ability of NAT to enhance stress tolerance suggests it could be useful in managing conditions exacerbated by oxidative stress.

Q & A

Basic Research Questions

Q. What are the key chemical and physical properties of N-Acetyl-L-tyrosine that influence its experimental applications?

this compound (C₁₁H₁₃NO₄) is an acetylated derivative of L-tyrosine, with an acetyl group (-COCH₃) attached to its nitrogen atom. This modification enhances water solubility (critical for in vitro assays) and stability compared to L-tyrosine . Key properties include:

- Molecular weight : 223.2 g/mol

- Solubility : ~50 mg/mL in water (vs. ~0.45 mg/mL for L-tyrosine)

- Bioavailability : Partial conversion to L-tyrosine in vivo (~30-50% efficiency) . These properties make NALT preferable in parenteral nutrition and stress-response studies requiring rapid absorption .

Q. How should researchers standardize this compound purity in experimental models?

The USP requires NALT to contain 98.5–101.0% pure this compound (dried basis). Recommended methods:

- HPLC with UV detection (λ = 280 nm) for quantification .

- GC-MS or LC-MS to verify structural integrity (see HMDB0000866 for reference spectra) .

Q. Why is this compound often used instead of L-tyrosine in neurotransmitter studies?

NALT’s acetyl group improves solubility, enabling higher concentrations in aqueous solutions (e.g., cell culture media). However, its conversion to L-tyrosine is incomplete, requiring dose adjustments. For dopamine/norepinephrine synthesis studies, L-tyrosine is more direct, but NALT is preferred in stress models where rapid absorption is critical .

Advanced Research Questions

Q. How do conflicting reports on NALT’s bioavailability and cognitive effects impact experimental design?

Discrepancies arise from:

- Conversion variability : NALT’s acetyl group is cleaved unevenly across tissues, leading to inconsistent L-tyrosine availability .

- Dose-response ambiguity : Studies using 300–500 mg/kg in rodents show stress mitigation, but human trials report mixed cognitive outcomes . Methodological recommendations :

- Use isotopic tracing (e.g., ¹³C-labeled NALT) to track conversion efficiency in target tissues.

- Pair NALT with acetylcholinesterase inhibitors to stabilize neurotransmitter levels .

Q. What metabolic pathways involve this compound, and how do inborn errors affect its research applications?

NALT is implicated in:

- Tyrosine metabolism : Converted to L-tyrosine via deacetylases, then to dopamine via tyrosine hydroxylase .

- Uremic toxin clearance : Accumulates in renal dysfunction, complicating studies on neurodegenerative diseases .

Q. How can researchers optimize assays for studying NALT’s inhibition of tyrosinase activity?

NALT serves as a substrate in tyrosinase inhibition studies. Key steps:

- HPLC-based assay : Monitor NALT depletion (retention time: 6.5 min) under tyrosinase activity.

- Control setup : Co-incubate with inhibitors (e.g., mulberroside A) to validate enzyme specificity . Example data from inhibition assays:

| Inhibitor | % NALT Depletion (1 hr) |

|---|---|

| None (control) | 73.07% |

| 175.9 mmol/L MA | 0% |

| 175.9 mmol/L OR | 0% |

Q. Methodological Considerations

Q. What are best practices for measuring NALT’s stability in long-term cell culture experiments?

- Use LC-MS/MS to quantify NALT and its metabolites (e.g., L-tyrosine, dopamine) at multiple timepoints .

- Stabilize media with 0.1 mM ascorbic acid to prevent oxidative degradation .

Q. How can researchers address NALT’s partial conversion to L-tyrosine in pharmacokinetic studies?

Eigenschaften

IUPAC Name |

2-acetamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHKINHBCWCHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859468 | |

| Record name | N-Acetyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-77-1, 537-55-3 | |

| Record name | N-Acetyl-DL-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.